

An In-depth Technical Guide to the Synthesis and Characterization of Olaparib-d4

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Compound of Interest

Compound Name: *Olaparib-d4*

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Introduction

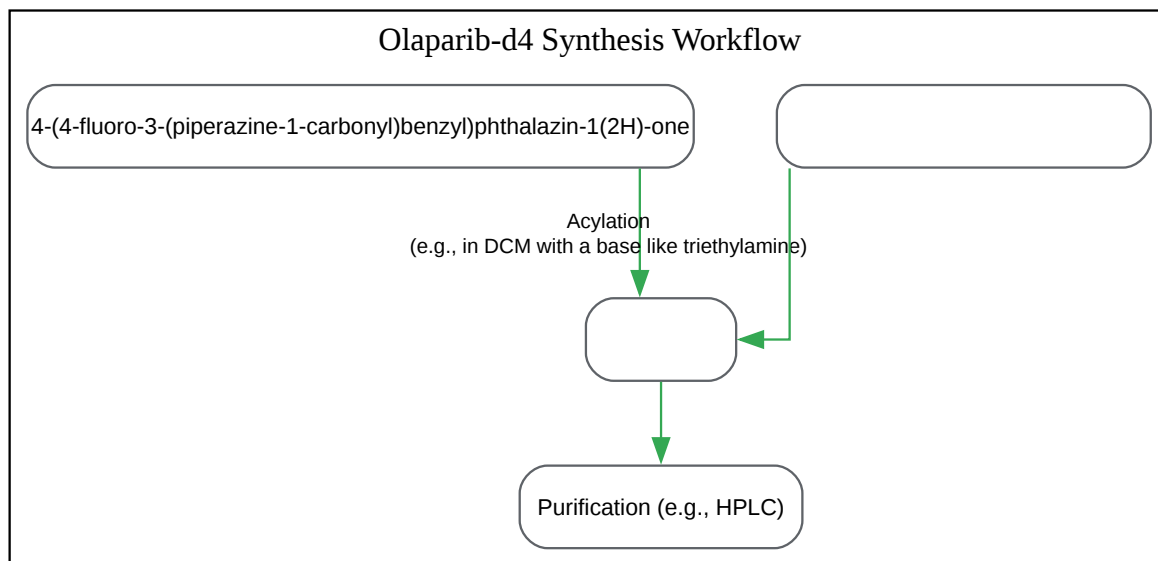
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] For pharmacokinetic and metabolic studies, an isotopically labeled internal standard is crucial for accurate quantification of the drug in biological matrices. **Olaparib-d4**, a deuterated analog of Olaparib, serves this purpose. This technical guide provides a comprehensive overview of the synthesis and characterization of **Olaparib-d4**, including detailed experimental protocols, data analysis, and relevant biological context.

Synthesis of Olaparib-d4

The synthesis of **Olaparib-d4** involves the introduction of four deuterium atoms into the cyclopropylcarbonyl moiety of the Olaparib molecule. This is typically achieved in the final step of the synthesis by acylating the piperazine intermediate with a deuterated cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route for **Olaparib-d4** is outlined below. This pathway is based on established synthetic methods for Olaparib and related compounds.



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Caption: Proposed synthetic workflow for **Olaparib-d4**.

Experimental Protocol: Synthesis of Olaparib-d4

Materials:

- 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
- Cyclopropanecarbonyl-d4 chloride
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or other suitable base
- Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-

one in anhydrous DCM.

- **Addition of Base:** Add triethylamine to the solution and stir for 10-15 minutes at room temperature.
- **Acylation:** Slowly add a solution of cyclopropanecarbonyl-d4 chloride in anhydrous DCM to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure **Olaparib-d4**.

Characterization of Olaparib-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Olaparib-d4**.

Physicochemical Properties

Property	Value
Formal Name	4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Molecular Formula	C ₂₄ H ₁₉ D ₄ FN ₄ O ₃
Molecular Weight	438.5 g/mol
Appearance	A solid
Purity	≥99% deuterated forms (d ₁ -d ₄)
Solubility	DMF: 3 mg/ml; DMSO: 10 mg/ml
UV max	277 nm

Data sourced from Cayman Chemical product information.[2]

Spectroscopic Analysis

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **Olaparib-d4**.

- Expected [M+H]⁺: m/z 439.5
- Mass Transition for Quantification (LC-MS/MS): While specific data for **Olaparib-d4** is not readily available, a similar deuterated internal standard, [2H₈]-Olaparib, utilizes the mass transition of m/z 443.2 → 281.1.[3][4] This suggests a similar fragmentation pattern for **Olaparib-d4**, with the precursor ion reflecting the mass of the deuterated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information. While specific ¹H and ¹³C NMR spectra for **Olaparib-d4** are not widely published, the expected changes from the non-deuterated Olaparib spectrum can be predicted.

- ^1H NMR: The signals corresponding to the cyclopropyl protons would be absent or significantly reduced in intensity. The remaining signals of the molecule should be consistent with the Olaparib structure.
- ^{13}C NMR: The carbon signals of the cyclopropyl group would be present, but may show splitting patterns due to deuterium coupling.

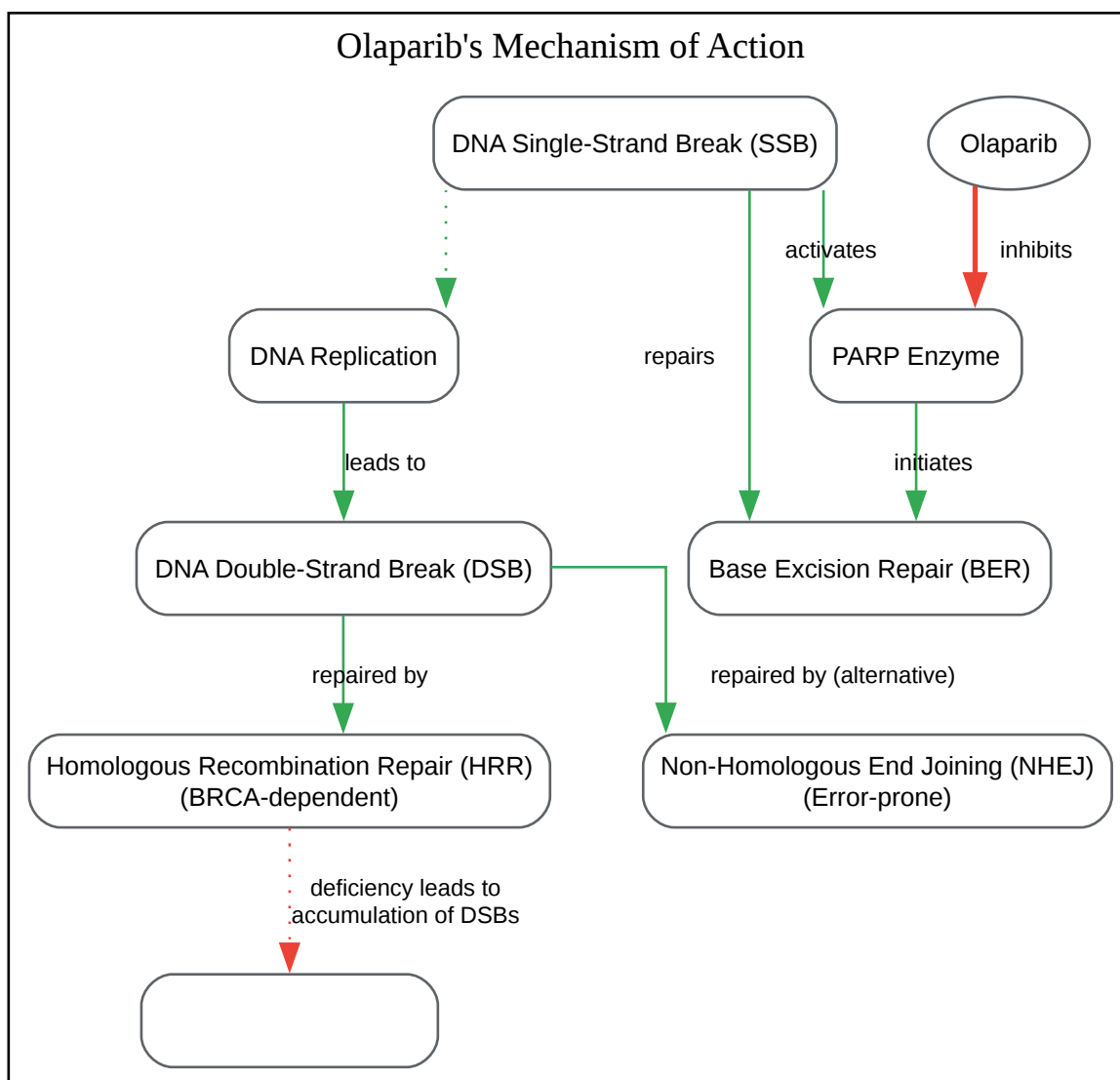
High-Performance Liquid Chromatography (HPLC):

HPLC is used to determine the purity of the synthesized **Olaparib-d4**.

- Method: A reverse-phase HPLC method with a C18 column is typically employed.^[5]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used.
- Detection: UV detection at 277 nm.

Mechanism of Action of Olaparib and its Relevance

Olaparib is a potent inhibitor of PARP enzymes, which play a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.



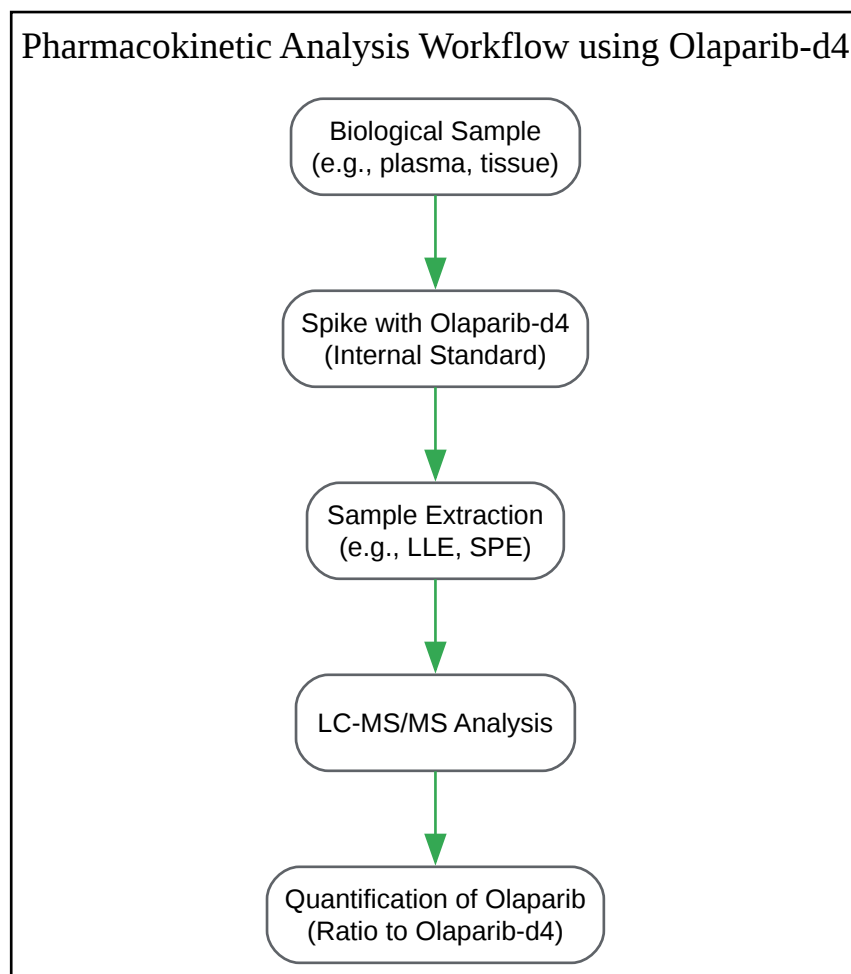
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Caption: Signaling pathway of Olaparib's mechanism of action.

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Experimental Workflow for Olaparib-d4 Application

Olaparib-d4 is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Olaparib concentrations in biological samples.



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Caption: Experimental workflow for using **Olaparib-d4** as an internal standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Olaparib-d4**. The proposed synthetic route, coupled with comprehensive characterization data, offers a valuable resource for researchers in drug development and metabolism. The use of **Olaparib-d4** as an internal standard is essential for the reliable quantification of Olaparib in preclinical and clinical studies, contributing to a better understanding of its pharmacokinetic profile and therapeutic efficacy. While specific NMR spectral data for **Olaparib-d4** is not widely

available in the public domain, the provided information on its synthesis and other analytical characterizations should enable its successful preparation and application in a research setting.

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